4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of a pyridine derivative using hydrogenation or other reducing agents.
Coupling Reactions: The final step involves coupling the pyrazole, difluorophenyl, and piperidine moieties using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and proliferation. This mechanism is particularly relevant in the context of cancer research, where CDK2 inhibitors are being explored as potential anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,4-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide
- 4-{[(2,6-dichlorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide
Uniqueness
4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17F2N5O2 |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
4-[(2,6-difluorobenzoyl)amino]-N-[(3S)-piperidin-3-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17F2N5O2/c17-10-4-1-5-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-3-2-6-19-7-9/h1,4-5,8-9,19H,2-3,6-7H2,(H,20,23)(H,21,25)(H,22,24)/t9-/m0/s1 |
InChI Key |
KOMNQBZWMCFDTQ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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